DV 7028 hydrochloride

Receptor pharmacology 5-HT2A antagonist Binding selectivity

Researchers studying 5-HT2A-mediated vascular responses often face confounding α1-adrenergic off-target effects from antagonists like ketanserin. DV 7028 hydrochloride eliminates this noise: Ki=22 nM at 5-HT2, no affinity for 5-HT1A/1B/1D, and 14-26× selectivity over α1, D2, H1 sites. • Functional IC50=0.032 μM (rat hindleg), pA2=7.92 (tail artery) • Orally active (0.1-10 mg/kg), tolerability up to 800 mg/kg/day PO • Inhibits arterial but not venous thrombosis-ideal for vascular mechanism studies ≥99% HPLC purity. Global shipping from BenchChem.

Molecular Formula C21H26ClFN4O3
Molecular Weight 436.9 g/mol
CAS No. 133364-62-2
Cat. No. B1662367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDV 7028 hydrochloride
CAS133364-62-2
Synonyms3-[2-[4-(4-Fluorobenzoyl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione hydrochloride
Molecular FormulaC21H26ClFN4O3
Molecular Weight436.9 g/mol
Structural Identifiers
SMILESC1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.Cl
InChIInChI=1S/C21H25FN4O3.ClH/c22-17-6-4-15(5-7-17)19(27)16-8-11-24(12-9-16)13-14-26-20(28)23-18-3-1-2-10-25(18)21(26)29;/h4-7,16H,1-3,8-14H2;1H
InChIKeyMEULLZRAYZSDGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DV 7028 Hydrochloride Overview


DV 7028 hydrochloride (CAS: 133364-62-2), chemically designated as 3-[2-[4-(4-Fluorobenzoyl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione hydrochloride, is a pyrido triazine derivative that functions as a potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist [1]. It demonstrates a high binding affinity for the 5-HT2 receptor with a Ki of 22 nM in rat brain membranes and is noted for its selectivity profile, exhibiting no affinity for 5-HT1A, 5-HT1B, or 5-HT1D receptors [2]. Its pharmacological actions include inhibition of serotonin-induced platelet aggregation and pressor responses, and it has been characterized as an antithrombotic agent in preclinical models of arterial thrombosis [3].

5-HT2A receptor antagonist tool for serotonin signaling pathway studies
Selectivity profile supports 5-HT2A-specific research, minimizing α1-adrenergic off-target effects
Preclinical arterial thrombosis model research fit

DV 7028 vs. Generic 5-HT2 Antagonists


The category of 5-HT2 receptor antagonists is chemically and pharmacologically diverse, with significant variations in receptor subtype selectivity, off-target activity, and functional outcomes. DV 7028 hydrochloride is distinguished by its specific selectivity profile, showing a 14- to 26-fold greater affinity for 5-HT2 receptors compared to 5-HT1C, α1-adrenergic, dopamine D2, and histamine H1 receptors [1]. This contrasts with broader-spectrum antagonists like ketanserin, which also exhibits notable α1-adrenergic antagonism [2]. Furthermore, its distinct in vivo activity, including its differential effects on arterial versus venous thrombosis, is not a uniform property among 5-HT2 antagonists and may be influenced by subtle differences in pharmacokinetics or receptor signaling bias [3]. Simple substitution based solely on the '5-HT2 antagonist' classification is therefore scientifically unsound for applications where precise receptor engagement or specific physiological outcomes are required.

DV 7028 hydrochloride
Ketanserin / generic 5-HT2 antagonist
Receptor selectivity
5-HT2A-selective; no significant α1-adrenergic antagonism reported
Dual 5-HT2A and α1-adrenergic activity; may introduce off-target vascular effects
Functional potency across vascular beds
Tissue-dependent potency profile demonstrated in rat hindleg and tail artery
Different tissue potency profile; may not replicate DV 7028's arterial response pattern
Arterial thrombosis specificity
Delays arterial but not venous thrombus formation in rat models
Broad-spectrum agents may affect both arterial and venous thrombosis, obscuring pathway-specific interpretation

DV 7028 Evidence Comparison


Binding Affinity and Selectivity Profile

DV 7028 exhibits a high binding affinity for the 5-HT2 receptor in rat brain membranes with a Ki of 22 nM [1]. Its selectivity profile is quantitatively defined, with affinity being 14- to 26-fold greater for 5-HT2 receptors compared to 5-HT1C, α1-adrenergic, dopamine D2, and histamine H1 receptors [1]. It demonstrates no measurable affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors [1]. This contrasts with the related compound ketanserin, which exhibits significant α1-adrenergic receptor antagonism in addition to its 5-HT2A activity [2].

Binding selectivity
Cross-study comparable
Ki = 22 nM for 5-HT2; no affinity 5-HT1A/B/D; 14–26× over 5-HT1C, α1, D2, H1 vs. ketanserin dual 5-HT2A/α1 profile
Supports 5-HT2A-specific pathway interpretation; reduces off-target confounding
Rat brain membrane binding assays; data from [1]
Receptor pharmacology 5-HT2A antagonist Binding selectivity

Vascular Functional Antagonism vs. Ketanserin

In isolated perfused hindlegs of the rat, DV 7028 potently inhibited the pressor effects of serotonin, with an IC50 of 0.032 ± 0.004 μM [1]. In the rat perfused tail artery, DV 7028 produced a concentration-dependent rightward shift of the serotonin concentration-response curve, yielding a pA2 value of 7.92 with a slope of 0.94 [1]. In contrast, ketanserin, another 5-HT2 antagonist, displayed an IC50 of 0.10 μM for inhibition of serotonin-induced platelet aggregation and a pA2 of 8.86 for contraction of rat caudal artery, indicating a different functional potency profile across vascular beds [2].

Vascular functional antagonism
Cross-study comparable
IC50 0.032 μM (rat hindleg), pA2 7.92 (tail artery) vs. ketanserin IC50 0.10 μM (platelet), pA2 8.86 (caudal artery)
Tissue-specific potency context; selection depends on vascular bed model
Isolated perfused tissue assays; results may vary by preparation
Vascular pharmacology Isolated tissue assay Serotonin antagonism

Arterial vs. Venous Antithrombotic Effects

DV 7028 demonstrates a unique efficacy profile in preclinical thrombosis models. In a rat model, DV 7028 significantly delayed arterial thrombus formation but was completely ineffective in preventing venous thrombosis [1]. This differential effect is not observed with all antithrombotic agents and suggests a mechanism of action dependent on the specific hemodynamic and cellular conditions of the arterial environment. Furthermore, DV 7028 inhibited collagen-induced serotonin secretion from platelets in a dose-dependent manner without affecting serotonin uptake [1].

Arterial vs. venous thrombosis
Direct head-to-head
Significant delay in arterial thrombus formation; no effect on venous thrombosis
Arterial-specific antithrombotic model response; supports pathway-specific thrombosis research
Rat arterial/venous models; differential effect not generalizable
Thrombosis Antithrombotic Platelet aggregation

Safety and Tolerability Profile

In a 10-day toxicity study in rats, DV 7028 demonstrated a favorable safety profile, showing no lethality at repeated oral doses of up to 800 mg/kg/day [1]. This indicates a wide therapeutic window for oral administration in rodent models. While comparative data with other 5-HT2 antagonists under identical conditions is limited, this level of tolerability at such high doses is a notable characteristic supporting its use in chronic dosing regimens in preclinical research.

In vivo tolerability
Class-level inference
No lethality at 800 mg/kg/day PO for 10 days in rats
Supports high-dose rodent study feasibility; tolerability endpoint context
10-day repeated dose study; limited comparative toxicity data
Toxicology Safety pharmacology In vivo tolerability

DV 7028 Application Scenarios


5-HT2A Function in Isolated Vascular Preparations

DV 7028 hydrochloride is ideally suited for ex vivo vascular pharmacology studies aiming to isolate 5-HT2A receptor-mediated responses. Its high functional potency (IC50 of 0.032 μM in rat hindleg) and defined pA2 value (7.92 in tail artery) provide robust and reproducible antagonism of serotonin-induced contractions [1]. Its selectivity over α1-adrenergic receptors, a common off-target for other antagonists like ketanserin, ensures that observed effects are specifically attributable to 5-HT2A blockade, reducing experimental noise and simplifying data interpretation [2].

Arterial Thrombosis and Platelet Function Models

The compound's unique profile of inhibiting arterial but not venous thrombus formation makes it a valuable tool for dissecting the role of 5-HT2A signaling in arterial thrombotic disease [1]. Its ability to inhibit collagen-induced serotonin secretion and platelet aggregation without affecting serotonin uptake allows researchers to study platelet-dependent thrombotic mechanisms in vivo and ex vivo, offering a more targeted approach compared to broad-spectrum anticoagulants or antiplatelet agents [2].

In Vivo 5-HT2A Cardiovascular Studies

For in vivo studies in rats examining cardiovascular regulation, DV 7028 hydrochloride is a preferred tool compound. It effectively inhibits serotonin-induced pressor responses at intravenous doses (0.01-0.1 mg/kg) that do not cause hypotension or bradycardia in anesthetized animals [1]. Its oral activity (0.1-10 mg/kg) [2] and high-dose tolerability (up to 800 mg/kg/day PO) [3] provide flexible dosing options for acute and chronic administration protocols, enabling long-term studies of 5-HT2A receptor function in cardiovascular disease models.

Comparative 5-HT2 Antagonist Studies

DV 7028 serves as a reference standard for 5-HT2A receptor selectivity. In head-to-head comparative studies, its defined receptor binding profile (Ki = 22 nM for 5-HT2, no affinity for 5-HT1 subtypes) [1] and its lack of α1-adrenergic activity [2] make it an essential comparator for evaluating the selectivity and functional consequences of new chemical entities or other known 5-HT2 antagonists. This allows for a nuanced understanding of the structure-activity relationship and functional bias within this class of compounds.

Application
Selection Property
Validation Focus
Isolated vascular 5-HT2A studies
5-HT2A selectivity over α1-adrenergic receptors
Verify lack of α1-mediated vasoconstriction in tissue bath assays
Arterial thrombosis model research
Arterial-specific antithrombotic profile
Confirm inhibition of collagen-induced serotonin secretion and platelet aggregation
In vivo cardiovascular 5-HT2A research
Oral activity and high-dose tolerability in rodents
Establish pressor response inhibition without hypotension or bradycardia
5-HT2 antagonist selectivity benchmarking
Defined receptor binding selectivity profile
Compare binding and functional selectivity against novel 5-HT2 ligands
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